molecular formula C11H12ClNOS B1457110 2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol CAS No. 954127-39-0

2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol

Cat. No. B1457110
CAS RN: 954127-39-0
M. Wt: 241.74 g/mol
InChI Key: WFWJSXGIQCRPEJ-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol is a chemical compound with the molecular weight of 207.3 . It is also known as 5-(tert-Butyl)benzo[d]oxazole-2-thiol . The IUPAC name for this compound is 5-tert-butyl-1,3-benzoxazole-2-thiol .

Scientific Research Applications

Pharmaceutical Research

This compound is a derivative of oxazole, which is a component of many pharmaceuticals. It can be used in the synthesis of various drugs, particularly those that act on the central nervous system. The thiol group in the compound can be a key site for bioconjugation in drug molecules, potentially enhancing their efficacy or delivery .

Material Science

In material science, the compound’s aromatic structure and thiol group make it a candidate for creating self-assembled monolayers on gold surfaces. These monolayers can be used to modify the surface properties of materials for applications in sensors or as corrosion-resistant coatings .

Chemical Synthesis

The tert-butyl group in this compound provides steric hindrance, which can be useful in selective chemical reactions. It can act as a protecting group or a steric director in the synthesis of complex organic molecules .

Analytical Chemistry

Due to its unique spectral properties, this compound can be used as a fluorescent probe or a chromophoric agent in analytical chemistry. It can help in the detection and quantification of various substances through spectroscopic methods .

Environmental Science

The compound’s ability to form complexes with metals can be utilized in environmental science for the removal of heavy metals from water or soil. This application is crucial for environmental remediation and pollution control efforts .

Catalysis

The thiol group in “2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol” can act as a ligand in catalytic systems. It can be used to create catalysts for organic reactions, such as oxidation or reduction processes, which are fundamental in chemical manufacturing .

Biological Studies

In biological studies, the compound can be used to label proteins or peptides due to the reactivity of the thiol group. This can be particularly useful in studying protein-protein interactions and in the development of biosensors .

Nanotechnology

The compound’s molecular structure makes it suitable for use in nanotechnology, particularly in the creation of organic nanowires or nanoparticles. These nanostructures can have applications in electronics, photonics, and as drug delivery vehicles .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, future research may focus on exploring the potential applications of 2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol in these areas.

properties

IUPAC Name

2-tert-butyl-6-chloro-1,3-benzoxazole-7-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNOS/c1-11(2,3)10-13-7-5-4-6(12)9(15)8(7)14-10/h4-5,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWJSXGIQCRPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol
Reactant of Route 2
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol
Reactant of Route 3
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol
Reactant of Route 4
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol
Reactant of Route 5
2-(Tert-butyl)-6-chlorobenzo[d]oxazole-7-thiol

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